1-Ethoxy-2-methylbenzene
Overview
Description
1-Ethoxy-2-methylbenzene, also known as o-ethoxytoluene or 2-ethoxytoluene, is an organic compound with the molecular formula C₉H₁₂O. It is a derivative of benzene, where an ethoxy group (–OCH₂CH₃) and a methyl group (–CH₃) are substituted at the ortho positions on the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Mechanism of Action
Mode of Action
The mode of action of benzene derivatives typically involves electrophilic aromatic substitution . In this process, the electrophile (a molecule that seeks electrons) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including oxidation and reduction processes . These reactions can lead to the formation of new compounds, which may have different biological activities.
Pharmacokinetics
The pharmacokinetics of a compound can be predicted using various in silico tools . These tools take into account factors such as the compound’s molecular weight, lipophilicity, and hydrogen bonding capacity.
Preparation Methods
1-Ethoxy-2-methylbenzene can be synthesized through several methods, including:
Chemical Reactions Analysis
1-Ethoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Scientific Research Applications
1-Ethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Comparison with Similar Compounds
1-Ethoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-Methoxy-2-methylbenzene: This compound has a methoxy group (–OCH₃) instead of an ethoxy group, resulting in different reactivity and properties.
1-Ethoxy-4-methylbenzene: The ethoxy and methyl groups are positioned para to each other, affecting the compound’s chemical behavior.
1-Ethoxy-3-methylbenzene: The ethoxy and methyl groups are positioned meta to each other, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of ethoxy and methyl groups at the ortho positions, which influence its chemical properties and applications.
Properties
IUPAC Name |
1-ethoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMKUKRBNODZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210327 | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-71-1 | |
Record name | 1-Ethoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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